2,3-Thiazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid is a compound that features a thiazolane ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid typically involves the reaction of thiazolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolane ring to thiazolidine derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Deprotected amines ready for further functionalization.
Scientific Research Applications
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid primarily involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal is facilitated by acidic conditions that lead to the formation of a tert-butyl carbocation, which is then eliminated .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-thiazolidine carboxylic acid
- tert-butoxycarbonyl-protected amino acids
- tert-butoxycarbonyl-protected dipeptides
Uniqueness
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid is unique due to its specific thiazolane ring structure, which imparts distinct chemical reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection of amine groups are crucial .
Properties
Molecular Formula |
C9H14NO4S- |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
HYAXPNDMEODKHI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.